molecular formula C12H8BrClN4O3S B254479 N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Cat. No. B254479
M. Wt: 403.64 g/mol
InChI Key: BPTCAAQVULCLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, thereby disrupting various cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has been found to exert various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme function and regulation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its application in certain research areas.

Future Directions

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide. One potential area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in drug development for various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to facilitate its widespread use in research.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-bromo-4-nitrophenyl isocyanate in the presence of sodium methoxide and methyl mercaptan. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and proteases. Additionally, it has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties.

properties

Product Name

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Molecular Formula

C12H8BrClN4O3S

Molecular Weight

403.64 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8BrClN4O3S/c1-22-12-15-5-8(14)10(17-12)11(19)16-9-3-2-6(18(20)21)4-7(9)13/h2-5H,1H3,(H,16,19)

InChI Key

BPTCAAQVULCLIV-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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